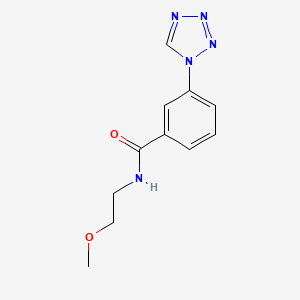

N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-Methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a methoxyethyl group attached to the amide nitrogen and a tetrazole ring at the meta-position of the benzoyl moiety. The tetrazole group is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids in drug design due to its similar acidity (pKa ~4.9) . The methoxyethyl substituent enhances solubility and modulates lipophilicity, making the compound suitable for applications in medicinal chemistry and catalysis. This compound has been synthesized via rhodium-catalyzed C–H bond functionalization, leveraging the directing-group strategy to achieve regioselectivity .

Properties

Molecular Formula |

C11H13N5O2 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C11H13N5O2/c1-18-6-5-12-11(17)9-3-2-4-10(7-9)16-8-13-14-15-16/h2-4,7-8H,5-6H2,1H3,(H,12,17) |

InChI Key |

DLWYBOFXIHBNFH-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.

Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile group.

Attachment of the Methoxyethyl Group: The final step involves the alkylation of the benzamide with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Oxidation Reactions

Methoxy Group Oxidation

The methoxyethyl substituent undergoes oxidation, typically yielding aldehydes or carboxylic acids. This reaction is facilitated by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reagents and Conditions

-

Oxidizing Agents : KMnO₄ in acidic medium (e.g., H₂SO₄) or CrO₃ under reflux.

-

Products : Oxidation of the methoxy group leads to the formation of aldehydes (e.g., 2-methoxyethylaldehyde) or carboxylic acids (e.g., 2-methoxyethylcarboxylic acid).

Reduction Reactions

Tetrazole Ring Reduction

The tetrazole moiety is prone to reduction, converting the heterocyclic ring into an amine-containing structure. This reaction is typically carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium catalysts.

Reagents and Conditions

-

Reducing Agents : LiAlH₄ in dry ether or H₂ gas under catalytic hydrogenation (Pd/C).

-

Products : Reduction yields amines (e.g., 1H-tetrazole → amine-containing derivatives).

Substitution Reactions

Nucleophilic Substitution

The methoxyethyl group’s terminal hydroxyl or methoxy functionality can participate in nucleophilic substitution. For example, displacement reactions with nucleophiles like amines or thiols under basic conditions (e.g., NaOH) are feasible.

Reagents and Conditions

-

Nucleophiles : Amines (e.g., NH₃), thiols (e.g., SH⁻), or alkoxides (e.g., RO⁻) in polar aprotic solvents.

-

Catalysts : Bases (e.g., TEA) or acid catalysts (e.g., HCl).

Stability and Reactivity

Structural Influences

-

The tetrazole ring’s electron-withdrawing nature stabilizes the benzamide core but increases susceptibility to reduction.

-

The methoxyethyl group’s ether linkage provides moderate stability but may oxidize under harsh conditions.

Environmental Factors

-

pH Sensitivity : The compound is stable under neutral conditions but may hydrolyze under extreme acidic or basic conditions.

-

Thermal Stability : Heating above 150°C can lead to decomposition, particularly of the tetrazole ring.

Supporting Experimental Data

FTIR and NMR analyses from related benzamide-tetrazole compounds highlight functional group reactivity:

-

FTIR :

-

¹H-NMR :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide has been investigated for its anticancer properties. Studies have shown that compounds containing tetrazole rings can inhibit specific enzymes involved in cancer cell proliferation. For instance, a related compound demonstrated significant enzyme inhibition at concentrations as low as 10 μM, indicating strong binding affinity and potential therapeutic use in inflammatory diseases.

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that is linked to gout and other inflammatory conditions. Structure-based drug design strategies have successfully identified derivatives with enhanced potency, suggesting that modifications of the tetrazole moiety can lead to improved therapeutic agents .

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Biochemical Research

Biochemical Probes

this compound serves as a biochemical probe for studying cellular signaling pathways. Its ability to interact with G protein-coupled receptors suggests potential applications in pharmacological research aimed at understanding receptor dynamics and drug interactions.

Calcium Channel Modulation

The compound has been explored for its role in modulating calcium-activated chloride channels (TMEM16A). Small-molecule activators targeting TMEM16A, which is implicated in various diseases such as cystic fibrosis, have shown promise in preclinical studies .

Material Science

Development of New Materials

In addition to its biological applications, this compound is being studied for its potential use in creating new materials with specific properties. The unique structural features of the tetrazole ring can impart desirable characteristics to polymers and other materials, making them suitable for applications in electronics and coatings.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes related to inflammatory pathways, this compound exhibited significant inhibitory effects at concentrations as low as 10 μM, suggesting strong therapeutic potential.

Case Study 2: Antiviral Efficacy

Preliminary experiments evaluated the antiviral efficacy of this compound against viral infections. The compound demonstrated an EC50 value of less than 10 μM against Ebola virus pseudovirions, indicating potent antiviral activity and supporting further investigation as a treatment option for viral infections.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and methoxyethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Analysis

Key Structural Differences and Implications

- Tetrazole vs.

- N-Substituent Flexibility : The methoxyethyl group in the target compound provides a balance between hydrophilicity and steric bulk, contrasting with the hydroxy-dimethylethyl group in , which is tailored for metal coordination.

- Pharmacological Potential: Compounds like EPZ011989 () demonstrate that benzamide scaffolds with strategic substituents can achieve high specificity in epigenetic regulation, suggesting similar opportunities for the tetrazole-bearing target.

Common Strategies

- Rhodium-Catalyzed C–H Functionalization : Used for the target compound and analogs (e.g., 3d in ), enabling direct coupling of aromatic groups without pre-functionalization. Yields range from 70–80% .

- Condensation Reactions : Employed for imidazole- and pyrazole-containing benzamides (), often requiring hydrazine or aldehyde intermediates.

- Bioisosteric Replacement : Tetrazole rings are introduced via cycloaddition reactions (e.g., Huisgen reaction) or substitution of carboxylic acid precursors .

Example Syntheses

Biological Activity

N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including antimicrobial, antiproliferative, and other therapeutic properties, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The compound belongs to the benzamide class and features a tetrazole moiety, which is known for enhancing biological activity. The synthesis of this compound typically involves multi-step organic reactions that incorporate the methoxyethyl group and the tetrazole ring into the benzamide structure.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 30 | E. faecalis | 8 μM |

| 30 | S. aureus | 16 μM |

| 30 | E. coli | 32 μM |

The compound shows selective antibacterial activity against Gram-positive bacteria, particularly Enterococcus faecalis, with an MIC of 8 μM, indicating its potential as a therapeutic agent against resistant strains .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 4.4 |

| HEK293 | 5.3 |

The compound demonstrated notable antiproliferative activity, particularly against the MCF-7 breast cancer cell line with an IC50 of 3.1 μM, suggesting its potential in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within bacterial cells and cancer cells. Studies have shown that it inhibits essential processes such as:

- FtsZ Polymerization : The compound disrupts the polymerization of FtsZ, a vital protein in bacterial cell division, thereby preventing bacterial growth .

- GTPase Activity : It also inhibits GTPase activity associated with FtsZ, further contributing to its antibacterial mechanism .

Case Studies

A recent study investigated the pharmacokinetics and in vivo efficacy of this compound in murine models. The results indicated favorable absorption characteristics with a half-life of approximately 0.28 hours after intravenous administration, suggesting rapid clearance but effective initial therapeutic levels .

Toxicity Studies

In toxicity assessments using zebrafish models, this compound exhibited a lethal concentration (LC50) of 0.39 mg/L, indicating moderate toxicity that necessitates further structural optimization for improved safety profiles .

Q & A

Basic: What synthetic routes are commonly employed for N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide, and what analytical methods are critical for structural confirmation?

Answer:

The synthesis typically involves coupling a benzamide precursor with a tetrazole-containing moiety via amide bond formation. For example, microwave-assisted coupling (as in ) or click chemistry ( ) can enhance reaction efficiency. Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) for proton/carbon environments, particularly the tetrazole (N-H) and methoxyethyl groups.

- Mass Spectrometry (MS) to verify molecular weight.

- X-ray Crystallography (using SHELX programs, ) for unambiguous 3D structure determination.

- Infrared (IR) Spectroscopy to confirm functional groups (e.g., amide C=O stretch).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Answer:

Contradictions may arise due to variability in cell permeability, metabolic stability, or off-target effects. Strategies include:

- Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence-based apoptosis assays vs. Western blotting for caspase-3 cleavage).

- Dose-Response Studies : Establish EC50/IC50 curves to assess potency thresholds ( used this for prostate cancer cells).

- Pathway-Specific Inhibitors : Co-treat with inhibitors (e.g., Akt-mTOR inhibitors) to isolate signaling contributions ( ).

- Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity.

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer:

Key properties include:

- Solubility : Test in DMSO (for in vitro assays) and aqueous buffers (for bioavailability studies).

- Stability : Assess under storage conditions (e.g., -20°C vs. 4°C) and in biological matrices (e.g., plasma stability via HPLC).

- LogP : Determine octanol-water partition coefficient to predict membrane permeability (relevance to ’s pharmacokinetic studies).

- pKa : Measure tetrazole protonation state (pKa ~4–5) to optimize buffer systems.

Advanced: How can computational modeling predict the binding interactions of this compound with potential protein targets?

Answer:

- Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., kinases or GPCRs). Reference structural analogs in (PDB ligand 18R) for template-based modeling.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate hydrogen bonding with the tetrazole group).

- Free Energy Calculations : Apply MM-GBSA to estimate binding affinity.

- Pharmacophore Mapping : Align tetrazole and benzamide moieties with known active sites ( ’s Akt-mTOR pathway analysis).

Advanced: What experimental strategies elucidate the role of the tetrazole moiety in modulating biological activity?

Answer:

- Isosteric Replacement : Synthesize analogs replacing tetrazole with carboxylate or sulfonamide groups (as in ) to compare activity.

- Hydrogen Bonding Studies : Use site-directed mutagenesis on target proteins (e.g., F-actin/paxillin in ) to disrupt interactions with tetrazole.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and purified protein targets.

- Crystallography : Co-crystallize the compound with its target (e.g., using SHELXL, ) to visualize tetrazole-protein interactions.

Basic: What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

- Storage : Store lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the tetrazole ring.

- Reconstitution : Use anhydrous DMSO for solubility; avoid repeated freeze-thaw cycles.

- Stability Monitoring : Periodically analyze purity via HPLC ( recommends 95% purity thresholds).

- Safety : Use gloves and fume hoods due to potential irritancy (tetrazole derivatives may release NO under decomposition).

Advanced: How can researchers validate target engagement in cellular models using this compound?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding.

- Biolayer Interferometry (BLI) : Measure real-time binding kinetics in lysates.

- RNAi Knockdown : Compare compound efficacy in cells with/without target gene silencing.

- Fluorescence Polarization : Use labeled probes to compete with the compound for target binding (as in ’s structural studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.